4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid
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Overview
Description
4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid is an organic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,5-difluoroaniline with α-bromoacetyl chloride can yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Shares the 3,5-difluorophenyl group but has a boronic acid functional group instead of a thiazole ring.
3,4-Difluorophenylboronic acid: Similar structure with fluorine atoms at different positions on the phenyl ring.
Phenylboronic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid is unique due to the combination of the thiazole ring and the 3,5-difluorophenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C10H5F2NO2S |
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Molecular Weight |
241.22 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IOIVSCXZRVITIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
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